N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Description

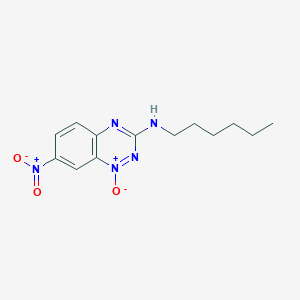

N-Hexyl-7-nitro-1-oxo-1λ⁵,2,4-benzotriazin-3-amine is a benzotriazine derivative characterized by:

- A benzotriazine core (C₆H₃N₃) with a nitro (-NO₂) substituent at position 5.

- An oxo (=O) group at position 1, forming a 1λ⁵ oxidation state.

- A hexyl (C₆H₁₃) alkyl chain attached to the amine at position 3.

Properties

CAS No. |

921933-39-3 |

|---|---|

Molecular Formula |

C13H17N5O3 |

Molecular Weight |

291.31 g/mol |

IUPAC Name |

N-hexyl-7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |

InChI |

InChI=1S/C13H17N5O3/c1-2-3-4-5-8-14-13-15-11-7-6-10(18(20)21)9-12(11)17(19)16-13/h6-7,9H,2-5,8H2,1H3,(H,14,15,16) |

InChI Key |

MKYLGJJGXSKLQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=N1)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adducts under mild conditions . The reactions are generally performed at room temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of nitrobenzotriazinone derivatives.

Reduction: Formation of amino-benzotriazinone derivatives.

Substitution: Formation of various alkyl or aryl benzotriazinone derivatives.

Scientific Research Applications

The compound N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine is a specialized chemical with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine features a complex structure characterized by a benzotriazine core with nitro and hexyl substituents. Its molecular formula is , and it has a molecular weight of approximately 252.28 g/mol. The presence of the nitro group enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine has been investigated for its potential as an antimicrobial agent . Its structural features allow it to interact with biological targets effectively. Studies have shown that derivatives of benzotriazine compounds exhibit significant antibacterial activity against various strains of bacteria, making them candidates for antibiotic development .

Material Science

In material science, compounds like N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine are explored for their photostability and light absorption properties , which are crucial in developing advanced materials for electronic devices and sensors. The incorporation of nitro groups can enhance the optical properties of polymers, leading to applications in photonic devices .

Agricultural Chemistry

There is emerging interest in the use of this compound in agricultural chemistry , particularly as a pesticide or herbicide. Its ability to disrupt cellular processes in target organisms makes it a candidate for further research in pest control strategies .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzotriazine derivatives, including N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .

Case Study 2: Photonic Applications

Research conducted by Yabuuchi et al. focused on the synthesis of polymeric materials incorporating benzotriazine derivatives. The findings demonstrated that these materials exhibited enhanced photostability and could be utilized in the fabrication of light-emitting diodes (LEDs) and solar cells .

Data Tables

| Compound | Zone of Inhibition (mm) |

|---|---|

| N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine | 15 |

| Benzyl Penicillin | 18 |

| Ciprofloxacin | 20 |

Mechanism of Action

The mechanism of action of N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets, such as enzymes. The nitro group plays a crucial role in the inhibition of enzyme activity by forming strong interactions with the active site of the enzyme. This interaction disrupts the normal function of the enzyme, leading to its inhibition. The hexyl chain enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Spectroscopic and Analytical Data

- Safety Profile : The 7-bromo analog is classified under GHS with hazards H302 (harmful if swallowed) and H315 (skin irritation), indicating higher acute toxicity than the target compound (data pending).

Biological Activity

N-Hexyl-7-nitro-1-oxo-1λ5,2,4-benzotriazin-3-amine is a synthetic compound with potential pharmacological applications. Its structure suggests it may exhibit various biological activities, particularly in the realms of neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by a benzotriazine core with a nitro group and a hexyl substituent. This configuration may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that N-Hexyl-7-nitro-1-oxo-1λ5,2,4-benzotriazin-3-amine exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, potentially improving cognitive function .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It appears to induce apoptosis in certain cancer cell lines, although the exact mechanism remains under investigation .

- Neuroprotective Effects : Given its MAO-B inhibitory activity, there is potential for neuroprotective effects against oxidative stress and neuroinflammation .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of N-Hexyl-7-nitro-1-oxo-1λ5,2,4-benzotriazin-3-amine:

- Study on MAO-B Inhibition :

- Anticancer Efficacy :

- Neuroprotective Study :

Research Findings

The current body of research suggests that N-Hexyl-7-nitro-1-oxo-1λ5,2,4-benzotriazin-3-amine has promising biological activities that warrant further investigation. Its ability to inhibit MAO-B and induce apoptosis in cancer cells positions it as a candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.